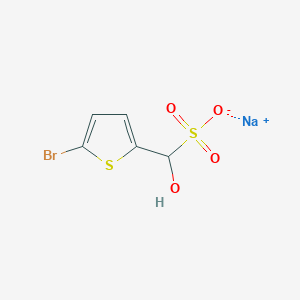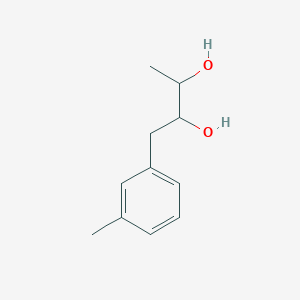
sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate, also referred to as SBHMS, is a unique compound with a wide range of potential applications in the scientific research field. It is a strong acid that can be used in various synthetic reactions, as well as in the preparation of other compounds. SBHMS has been studied extensively in the last few decades, and its mechanism of action and biochemical and physiological effects have been elucidated.
Applications De Recherche Scientifique
SBHMS has a number of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, amines, and sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antimalarial agents. Additionally, SBHMS has been used in the synthesis of fluorescent dyes and imaging agents, as well as in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of SBHMS is not fully understood. However, it is believed to involve the formation of a covalent bond between the 5-bromothiophen-2-yl group and the hydroxy group, which results in the formation of a stable complex. This complex can then undergo a number of reactions, depending on the conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of SBHMS have not been extensively studied. However, it has been shown to have a number of effects on various biochemical pathways, including the inhibition of the enzyme glutathione-S-transferase and the activation of the enzyme caspase-3. Additionally, SBHMS has been shown to have an inhibitory effect on the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
SBHMS has a number of advantages for use in laboratory experiments. It is a strong acid, which makes it useful for a variety of synthetic reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive, which can be a limitation for some experiments.
Orientations Futures
There are a number of potential future directions for the use of SBHMS. One potential direction is the use of SBHMS in the synthesis of more complex compounds, such as peptides and proteins. Additionally, SBHMS could be used to create novel fluorescent dyes and imaging agents. Additionally, further research into the biochemical and physiological effects of SBHMS could lead to the development of new drugs or treatments. Finally, SBHMS could be used to create polymers with unique properties, such as improved electrical or thermal conductivity.
Méthodes De Synthèse
SBHMS can be synthesized in a two-step process. The first step involves the reaction of 5-bromothiophen-2-ylmethanesulfonate with a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces 5-bromothiophen-2-ylmethanesulfonate and sodium or potassium hydroxide, respectively. The second step involves the reaction of the 5-bromothiophen-2-ylmethanesulfonate with hydroxylamine, which produces SBHMS.
Propriétés
IUPAC Name |
sodium;(5-bromothiophen-2-yl)-hydroxymethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO4S2.Na/c6-4-2-1-3(11-4)5(7)12(8,9)10;/h1-2,5,7H,(H,8,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROMUZCWDATZCW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNaO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)

![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)
![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)




![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)